

## Pitavastatin-d5 Sodium Salt: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pitavastatin-d5 Sodium Salt

Cat. No.: B15143890 Get Quote

This guide provides an in-depth technical overview of **Pitavastatin-d5 Sodium Salt**, a deuterated analog of the cholesterol-lowering drug Pitavastatin. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering comprehensive data on its chemical properties, analytical methodologies, and biological context.

### **Core Compound Information**

CAS Number: While a specific CAS number for **Pitavastatin-d5 Sodium Salt** is not publicly available, the non-deuterated forms are referenced as follows:

- Pitavastatin Sodium (unlabelled): 574705-92-3[1][2][3]
- Pitavastatin Free Acid (unlabelled): 147511-69-1[4]

#### Synonyms:

- (3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic
   Acid Sodium Salt
- (+)-(3R,5S,6E)-7-[2-(Cyclopropyl-d5)-4-(4-fluorophenyl)-3-quinolyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt
- NK 104-d5 Sodium Salt



## **Quantitative Data**

The following table summarizes the key quantitative data for **Pitavastatin-d5 Sodium Salt**, compiled from various sources.

| Property                | Value          | Source        |
|-------------------------|----------------|---------------|
| Molecular Formula       | C25H18D5FNNaO4 | LGC Standards |
| Molecular Weight        | 448.47 g/mol   | LGC Standards |
| Purity (by HPLC)        | >95%           | LGC Standards |
| Storage Temperature     | -20°C          | LGC Standards |
| Physical Form           | Neat           | LGC Standards |
| Deuterium Incorporation | d5             | LGC Standards |

# Mechanism of Action: HMG-CoA Reductase Inhibition

Pitavastatin, like other statins, functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][6] The inhibition of this pathway in the liver leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

Below is a diagram illustrating the HMG-CoA reductase pathway and the inhibitory action of Pitavastatin.





Click to download full resolution via product page

HMG-CoA Reductase Pathway Inhibition by Pitavastatin

# Experimental Protocol: Quantification of Pitavastatin in Human Plasma by LC-MS/MS

The following is a representative protocol for the quantification of Pitavastatin in a biological matrix, adapted from established methodologies for the non-deuterated compound.[7][8][9][10] **Pitavastatin-d5 Sodium Salt** is an ideal internal standard for such assays.

- 1. Objective: To determine the concentration of Pitavastatin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- 2. Materials and Reagents:
- Pitavastatin analytical standard
- Pitavastatin-d5 Sodium Salt (as internal standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (blank)
- 3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- 4. Sample Preparation (Protein Precipitation):
- Pipette 100 μL of human plasma into a microcentrifuge tube.



- Add 20 μL of the internal standard working solution (Pitavastatin-d5 Sodium Salt in methanol).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
- 5. LC-MS/MS Conditions:
- HPLC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μm)
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
   (B).
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
  - Pitavastatin Transition: m/z 422.2 → 290.1
  - Pitavastatin-d5 Transition: m/z 427.2 → 295.1 (example transition, requires optimization)
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.



• Determine the concentration of Pitavastatin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The workflow for this experimental protocol is depicted in the following diagram.





Click to download full resolution via product page

#### Experimental Workflow for Pitavastatin Quantification

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. clearsynth.com [clearsynth.com]
- 2. Pitavastatin sodium | C25H23FNNaO4 | CID 23696934 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 4. Pitavastatin-d5 Sodium Salt | LGC Standards [lgcstandards.com]
- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMG-CoA reductase Wikipedia [en.wikipedia.org]
- 7. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone
  metabolite in human plasma and urine involving a procedure for inhibiting the conversion of
  pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pitavastatin-d5 Sodium Salt: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143890#pitavastatin-d5-sodium-salt-cas-number-and-synonyms]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com